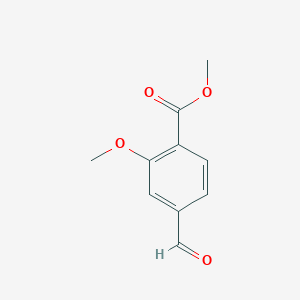

Methyl 4-formyl-2-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-formyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDAKRNJXBCEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594298 | |

| Record name | Methyl 4-formyl-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55204-14-3 | |

| Record name | Methyl 4-formyl-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3)

Abstract

Methyl 4-formyl-2-methoxybenzoate, registered under CAS number 55204-14-3, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique molecular architecture, featuring an aldehyde, a methyl ester, and a methoxy group on a benzene ring, renders it a versatile building block for the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a critical evaluation of its application in modern drug discovery, specifically in the development of novel therapeutics targeting the central nervous system. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable insights.

Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid under standard laboratory conditions. The strategic placement of its functional groups dictates its reactivity and utility in synthetic chemistry. The electron-withdrawing nature of the formyl and ester groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 55204-14-3 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.19 g/mol | |

| Appearance | White solid | [1] |

| Predicted XlogP | 1.5 | [2] |

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and quality control in a research setting. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's proton and carbon framework.

| ¹H NMR (400 MHz, CDCl₃) | Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aldehyde Proton | -CHO | 10.03 | Singlet (s) | N/A | 1H |

| Aromatic Proton | Ar-H | 7.90 | Doublet (d) | 7.6 | 1H |

| Aromatic Protons | Ar-H | 7.47-7.49 | Multiplet (m) | N/A | 2H |

| Methoxy Protons | Ar-OCH₃ | 3.97 | Singlet (s) | N/A | 3H |

| Ester Methyl Protons | -COOCH₃ | 3.93 | Singlet (s) | N/A | 3H |

| ¹³C NMR (100 MHz, CDCl₃) | Signal Assignment | Chemical Shift (δ) ppm |

| Aldehyde Carbonyl | -CHO | 189.4 |

| Ester Carbonyl | -COOCH₃ | 173.1 |

| Aromatic Carbons | Ar-C | 165.2, 136.1, 135.3, 132.0, 129.6, 128.3 |

| Methoxy Carbon | Ar-OCH₃ | 56.1 |

| Ester Methyl Carbon | -COOCH₃ | 53.1 |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved from its precursor, Methyl 2-methoxy-4-methylbenzoate. The transformation involves a two-step process: a benzylic bromination followed by hydrolysis of the resulting dibromomethyl intermediate. This specific protocol is adapted from established procedures in medicinal chemistry literature.

Experimental Protocol: Synthesis of this compound

Step 1: Benzylic Bromination to form Methyl 4-(dibromomethyl)-2-methoxybenzoate

-

Reaction Setup: To a solution of Methyl 2-methoxy-4-methylbenzoate (1.0 equivalent) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of benzoic peroxyanhydride (0.04 equivalents).

-

Causality: Carbon tetrachloride is a classic solvent for radical reactions as it is non-polar and relatively inert. N-bromosuccinimide is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions. Benzoic peroxyanhydride acts as a radical initiator, which upon heating, generates radicals that initiate the chain reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux for 4 hours.

-

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.

-

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then quenched with water and washed with a saturated sodium thiosulfate solution to remove any remaining bromine.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude Methyl 4-(dibromomethyl)-2-methoxybenzoate as a yellow oil, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The crude Methyl 4-(dibromomethyl)-2-methoxybenzoate from the previous step is dissolved in a suitable solvent system, such as a mixture of silver nitrate and aqueous ethanol.

-

Reaction Execution: The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis.

-

Causality: Silver nitrate facilitates the hydrolysis of the dibromomethyl group to the aldehyde. The silver ions coordinate to the bromine atoms, making the carbon more susceptible to nucleophilic attack by water.

-

-

Work-up and Purification: The reaction mixture is filtered to remove silver bromide precipitate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.

Mechanistic Pathway of Synthesis

The synthesis proceeds through a free-radical chain reaction in the first step, characteristic of a Wohl-Ziegler bromination, followed by a nucleophilic substitution-based hydrolysis.

Applications in Drug Discovery and Development

The strategic arrangement of functional groups in this compound makes it a valuable starting material for the synthesis of complex heterocyclic structures and other molecular frameworks that are often pursued in drug discovery programs.

Role as a Key Intermediate for NMDA Receptor Modulators

A significant application of this compound is its use as a key intermediate in the synthesis of novel, selective potentiators of the GluN2C subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function in the central nervous system.[3] Dysfunction of these receptors is implicated in a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4]

The aldehyde functionality of this compound allows for its elaboration into more complex structures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings. These transformations are pivotal in building the pharmacophore required for interaction with the target receptor.

The GluN2C-Containing NMDA Receptor Signaling Pathway

The GluN2C subunit is predominantly expressed in specific brain regions, such as the cerebellum and thalamus.[5] Modulating the activity of NMDA receptors containing this subunit presents a promising therapeutic strategy with the potential for fewer side effects compared to non-selective NMDA receptor modulators.[4] Positive allosteric modulators of GluN2C-containing NMDA receptors can enhance the receptor's response to the endogenous neurotransmitter glutamate, thereby restoring normal synaptic function in disease states.

The signaling cascade initiated by the activation of NMDA receptors is complex and involves the influx of calcium ions (Ca²⁺), which then act as a second messenger to activate a host of downstream signaling molecules.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and the integrity of the compound.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[6] It is advisable to consult the full Safety Data Sheet (SDS) from the supplier before use.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of considerable synthetic value, underscored by its successful application as a key building block in the development of sophisticated neuropharmacological agents. The detailed synthesis protocol and mechanistic insights provided in this guide offer a practical framework for its preparation and use in a research context. As the demand for targeted therapeutics for central nervous system disorders continues to grow, the importance of versatile and well-characterized intermediates like this compound is set to increase, making it a compound of enduring interest for the scientific community.

References

- 1. This compound | 55204-14-3 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 3. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]

- 5. Distinct regions within the GluN2C subunit regulate the surface delivery of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

Methyl 4-formyl-2-methoxybenzoate: A Technical Guide to Solubility and Stability for the Research Scientist

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of Methyl 4-formyl-2-methoxybenzoate (CAS No. 55204-14-3). This document synthesizes available data with established chemical principles to offer practical insights for the effective handling, storage, and application of this versatile synthetic intermediate.

Core Physicochemical Properties

This compound is a disubstituted benzene derivative featuring a methyl ester, a formyl (aldehyde) group, and a methoxy group. These functionalities dictate its chemical reactivity, solubility, and stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 194.18 g/mol | --INVALID-LINK-- |

| CAS Number | 55204-14-3 | --INVALID-LINK-- |

| Appearance | Solid-Liquid Mixture | --INVALID-LINK--[1] |

| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Purity (Typical) | ≥98% | --INVALID-LINK-- |

Solubility Profile

While quantitative solubility data (e.g., in g/L or mg/mL) is not extensively documented in publicly available literature, a qualitative solubility profile can be inferred from its use in various synthetic procedures.

| Solvent | Solubility | Rationale / Source |

| Dimethylformamide (DMF) | Soluble | Used as a solvent in synthesis.[2][3] |

| 1,2-Dichloroethane | Soluble | Employed as a reaction solvent. |

| Acetone | Soluble | Used as a solvent for synthesis.[4] |

| Methanol (MeOH) | Soluble | Used as a solvent in reactions. |

| Ethyl Acetate (EtOAc) | Soluble | Used as a solvent for extraction and chromatography.[4] |

| Hexanes | Sparingly Soluble / Insoluble | Used as a non-polar component in flash chromatography, suggesting low solubility.[4] |

| Water | Sparingly Soluble / Insoluble | The presence of polar functional groups is offset by the hydrophobic benzene ring. Used in aqueous workups, indicating low solubility.[4] |

Expert Insight: The solubility in a range of polar aprotic and protic organic solvents makes this compound amenable to a variety of reaction conditions. For purification, its differential solubility in solvent systems like hexanes/ethyl acetate is leveraged in flash column chromatography.

Stability and Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the aldehyde and the methyl ester.

Thermal Stability

The compound exhibits sufficient thermal stability for reactions at elevated temperatures. It has been successfully used in reactions stirred at 110°C for 2 hours in DMF[2][3]. However, prolonged exposure to high temperatures may lead to decomposition.

pH Sensitivity

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

-

Base-Catalyzed Hydrolysis (Saponification): Strong bases will readily hydrolyze the ester to the carboxylate salt.

Oxidative and Reductive Stability

The aldehyde group is susceptible to both oxidation and reduction.

-

Oxidation: The formyl group can be oxidized to a carboxylic acid. This can occur with common oxidizing agents or slowly upon prolonged exposure to air. The recommendation to store under a nitrogen atmosphere suggests a potential sensitivity to atmospheric oxygen[1][5].

-

Reduction: The aldehyde can be reduced to a primary alcohol using standard reducing agents like sodium borohydride.

Photostability

A synthetic procedure described in a patent mentions the need to cover the reaction flask with aluminum foil, suggesting potential light sensitivity[4]. While not conclusive evidence about the compound's intrinsic photostability, it is a prudent precautionary measure.

Inferred Degradation Pathways

Caption: Potential degradation and reaction pathways of this compound.

Recommended Handling and Storage

To ensure the integrity of this compound, the following handling and storage procedures are recommended based on supplier information and chemical principles:

-

Storage Temperature: Store at 2-8°C[5]. Some suppliers recommend 4°C[1].

-

Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent oxidation of the aldehyde group[1][5].

-

Light: Store in a light-resistant container to minimize potential photodegradation.

-

Moisture: Keep the container tightly sealed to prevent hydrolysis of the ester.

Experimental Protocols

The following is a representative experimental workflow illustrating the use and purification of this compound, based on a procedure described in the patent literature[4].

Synthesis of this compound

This procedure starts from Methyl 4-(dibromomethyl)-2-methoxybenzoate.

-

Dissolution: Dissolve Methyl 4-(dibromomethyl)-2-methoxybenzoate in a mixture of acetone and water.

-

Reaction: Add silver nitrate to the solution. To prevent potential photodegradation, cover the reaction flask with aluminum foil.

-

Stirring: Stir the reaction mixture at room temperature for 3 hours.

-

Workup:

-

Filter the reaction mixture through celite.

-

Dilute the filtrate with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase twice with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography on a silica gel column using a hexane/ethyl acetate gradient.

Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable synthetic intermediate with good solubility in common organic solvents. Its stability is generally sufficient for a range of synthetic applications, including those at elevated temperatures. However, researchers must be mindful of its potential for degradation through hydrolysis of the ester group, oxidation of the aldehyde moiety, and possible light sensitivity. Adherence to the recommended storage and handling protocols—specifically, low temperature, inert atmosphere, and protection from light—is crucial for maintaining the compound's purity and reactivity.

References

- 1. This compound | 55204-14-3 [sigmaaldrich.com]

- 2. US20060194801A1 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. JP2022105013A - Pyrimidinone derivatives and uses thereof to neutralize biological activity of chemokines - Google Patents [patents.google.com]

- 5. This compound CAS#: 55204-14-3 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-formyl-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-formyl-2-methoxybenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility stems from the presence of three distinct functional groups—an aldehyde, a methyl ester, and a methoxy group—which allow for a wide range of chemical transformations. This guide provides a detailed exploration of the primary synthetic routes to this versatile intermediate, with a focus on starting materials, reaction mechanisms, and detailed experimental protocols to ensure reproducibility and high yields.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several strategic directions. The most efficient routes are those that begin with readily available starting materials and proceed with high regioselectivity and yield. This guide will focus on a well-documented, multi-step synthesis starting from 2-hydroxy-4-methylbenzoic acid, and will also discuss alternative pathways.

Primary Synthetic Route: A Three-Step Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This synthetic pathway is a reliable method that sequentially builds the target molecule, starting with a commercially available precursor. The overall transformation is depicted in the workflow below.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Methylation and Esterification of 2-Hydroxy-4-methylbenzoic Acid

The initial step involves the simultaneous methylation of the phenolic hydroxyl group and esterification of the carboxylic acid of 2-hydroxy-4-methylbenzoic acid. This transformation is typically achieved using an excess of a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.

Caption: Mechanism of methylation and esterification.

Experimental Protocol:

-

To a solution of 2-hydroxy-4-methylbenzoic acid (1.0 g, 6.6 mmol) in acetone (12 mL), add finely ground potassium carbonate (2.4 g, 20 mmol) and dimethyl sulfate (1.9 mL, 20 mmol).[1]

-

Stir the solution at room temperature for 18 hours.[1]

-

Heat the mixture to reflux for an additional hour.[1]

-

Filter the resulting mixture and concentrate the filtrate in vacuo.[1]

-

Dissolve the crude residue in ethyl acetate (35 mL) and add triethylamine (2.7 mL, 6.6 mmol).[1]

-

After stirring at room temperature for 30 minutes, wash the mixture with water, 2N HCl, and brine.[1]

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.[1]

-

Purify the product by flash column chromatography on silica gel (Hexanes:EtOAc, 6:1) to yield methyl 2-methoxy-4-methylbenzoate as a clear oil.[1]

| Parameter | Value |

| Starting Material | 2-Hydroxy-4-methylbenzoic Acid |

| Reagents | Potassium Carbonate, Dimethyl Sulfate, Triethylamine |

| Solvent | Acetone, Ethyl Acetate |

| Reaction Time | 19 hours |

| Temperature | Room Temperature to Reflux |

| Yield | 77%[1] |

Step 2: Benzylic Bromination of Methyl 2-methoxy-4-methylbenzoate

The second step involves the free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is a common reagent for this transformation, and the reaction is initiated by a radical initiator like benzoyl peroxide.

Experimental Protocol:

-

To a solution of methyl 2-methoxy-4-methylbenzoate (0.5 g, 2.8 mmol) in carbon tetrachloride (28 mL), add N-bromosuccinimide (1.1 g, 6.2 mmol) and benzoyl peroxide (0.03 g, 0.11 mmol).[1]

-

Reflux the reaction mixture for 4 hours.[1]

-

Cool the solution to room temperature and filter.[1]

-

Quench the filtrate with water and wash with saturated sodium thiosulfate solution twice.[1]

-

Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to give methyl 4-(dibromomethyl)-2-methoxybenzoate as a yellow oil.[1]

| Parameter | Value |

| Starting Material | Methyl 2-methoxy-4-methylbenzoate |

| Reagents | N-Bromosuccinimide, Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride |

| Reaction Time | 4 hours |

| Temperature | Reflux |

Step 3: Hydrolysis of Methyl 4-(dibromomethyl)-2-methoxybenzoate

The final step is the hydrolysis of the dibromomethyl group to the corresponding aldehyde. This is effectively achieved using silver nitrate in an acetone/water mixture.

Experimental Protocol:

-

Dissolve the crude methyl 4-(dibromomethyl)-2-methoxybenzoate from the previous step in an acetone:water mixture (5:1, 0.35 M).[1]

-

Add silver nitrate (0.97 g, 5.7 mmol) to the solution.[1]

-

Protect the reaction flask from light and stir at room temperature for 3 hours.[1]

-

Filter the mixture through celite, dilute with ethyl acetate, and extract with saturated sodium bicarbonate solution twice.[1]

-

Wash the combined organic layers with water and brine, then dry over MgSO₄, filter, and concentrate in vacuo.[1]

-

Purify the final product by flash column chromatography on silica gel (Hexanes/EtOAc) to yield this compound as a white solid.[1]

| Parameter | Value |

| Starting Material | Methyl 4-(dibromomethyl)-2-methoxybenzoate |

| Reagent | Silver Nitrate |

| Solvent | Acetone/Water |

| Reaction Time | 3 hours |

| Temperature | Room Temperature |

| Overall Yield (from methyl 2-methoxy-4-methylbenzoate) | 63%[1] |

Alternative Synthetic Strategies

While the three-step synthesis from 2-hydroxy-4-methylbenzoic acid is a robust method, other approaches can be considered depending on the availability of starting materials.

Formylation Followed by Methylation and Esterification

This strategy begins with the formylation of salicylic acid. The Duff reaction, using hexamethylenetetramine and methanesulfonic acid, can introduce the formyl group at the 4-position.[2] Subsequent methylation of the hydroxyl group with reagents like methyl iodide or dimethyl sulfate, followed by esterification of the carboxylic acid with methanol under acidic conditions, would yield the final product.[2]

Synthesis from a Brominated Precursor

Another viable route starts with Methyl 4-bromo-2-methoxybenzoate.[3] This intermediate can be subjected to a halogen-metal exchange followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 4-position.

Conclusion

The synthesis of this compound is a critical process for the advancement of various fields, including medicinal chemistry and materials science. The detailed three-step protocol provided in this guide, starting from 2-hydroxy-4-methylbenzoic acid, offers a reliable and high-yielding pathway for researchers. The discussion of alternative routes provides additional flexibility in synthetic design. By understanding the nuances of each synthetic step and adhering to the detailed protocols, scientists can confidently produce this valuable intermediate for their research and development endeavors.

References

Methyl 4-formyl-2-methoxybenzoate: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my experience that the value of a chemical intermediate is defined by its structural functionality and the efficiency with which it can be transformed into more complex, high-value molecules. Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3) is a prime example of such a versatile scaffold.[1] Its trifunctional nature—an electrophilic aldehyde, a modifiable methyl ester, and an electron-donating methoxy group on an aromatic ring—presents a rich platform for synthetic innovation.

This guide provides an in-depth analysis of the potential applications of this compound. We will move beyond a simple catalog of reactions to explore the causal relationships between its structure and reactivity, offering field-proven insights into its use as a precursor for pharmaceuticals, fine chemicals, and novel molecular probes. The protocols and mechanistic discussions herein are designed to serve as a self-validating system for chemists aiming to integrate this powerful intermediate into their synthetic programs.

Structural and Physicochemical Profile

This compound is a 1,2,4-trisubstituted benzene derivative.[2] The strategic placement of its functional groups dictates its chemical behavior. The aldehyde at C4 is a primary site for nucleophilic attack and condensation reactions. The methyl ester at C1 is a classic handle for conversion to carboxylic acids, amides, or for reduction. Critically, the methoxy group at C2 is a strong ortho-, para-directing activator for electrophilic aromatic substitution, while also sterically influencing the adjacent ester and modulating the electronic properties of the entire ring.

It is essential to distinguish this compound from its isomers and related structures, as the substitution pattern profoundly impacts reactivity and potential applications.

| Compound Name | Structure | CAS Number | Key Distinctions |

| This compound |  | 55204-14-3[1] | Target molecule. Methoxy group is ortho to the ester, influencing its conformation and reactivity. |

| Methyl 5-formyl-2-methoxybenzoate |  | 78515-16-9[3] | Isomer. Formyl group is meta to the ester. Used as an intermediate in the synthesis of the IBS drug Eluxadoline.[3] |

| Methyl 4-formylbenzoate |  | 1571-08-0[4] | Parent compound lacking the methoxy group. A common intermediate for fluorescent whitening agents.[5] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [2][6] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [3] (Isomer) |

| Melting Point | 86-87 °C (for 5-formyl isomer, expected to be similar) | [3] |

| Solubility | Soluble in common organic solvents (DMSO, CH₂Cl₂, EtOAc) | [7] (Related Cmpd) |

Proposed Synthesis of the Core Scaffold

While specific literature on the synthesis of this compound is sparse, a logical and high-yielding route can be extrapolated from established methodologies for its isomers, such as the Duff or Reimer-Tiemann reactions on an appropriate precursor. A particularly efficient method involves the formylation of Methyl 2-methoxybenzoate.[8]

The choice of formylation agent is critical. The directing effects of the substituents on Methyl 2-methoxybenzoate must be considered. The methoxy group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. This makes the C4 position (para to the methoxy group) the most electronically favorable site for electrophilic attack.

Diagram 1: Proposed synthetic route to this compound.

Experimental Protocol: Formylation via Duff Reaction Analogue

This protocol is adapted from a patented method for the synthesis of the 5-formyl isomer and is proposed as a high-efficacy route.[8]

-

Reaction Setup: In a nitrogen-purged reactor, cool a solution of Methyl 2-methoxybenzoate (1.0 eq) in methanesulfonic acid (3-10 vol) to 0-10 °C.

-

Reagent Addition: Add urotropine (hexamine) (2.0-5.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Causality Note: Urotropine serves as the formylating agent precursor. The acidic medium hydrolyzes it in situ to generate the electrophilic iminium species required for the reaction. Methanesulfonic acid acts as both solvent and catalyst.

-

-

Reaction: Slowly warm the mixture to 80-90 °C and maintain for 12-20 hours. Monitor reaction progress via TLC or HPLC.

-

Workup and Quenching: After completion, cool the reaction to room temperature and pour it carefully onto crushed ice/water (5 vol).

-

pH Adjustment & Isolation: Adjust the pH of the aqueous slurry to 6-7 using a saturated sodium hydroxide solution. This neutralizes the acid and precipitates the product.

-

Purification: Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum to yield this compound. A yield of >85% is anticipated based on analogous transformations.[8]

Key Applications in Synthetic Transformations

The true utility of this compound lies in the selective reactivity of its functional groups.

Building Block for Amine Synthesis via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionality. The aldehyde group of our title compound is an ideal substrate for this transformation, providing a direct route to a wide array of secondary and tertiary amines.

Diagram 2: Workflow for synthesizing amines via reductive amination.

-

Expert Insight: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the aldehyde starting material, thus minimizing side reactions like alcohol formation.

Carbon-Carbon Bond Formation: Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde provides a classic entry point for C=C double bond formation, essential for synthesizing stilbene derivatives, conjugated systems for materials science, or precursors for natural products.

-

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) allows for the installation of a variety of substituted vinyl groups. The nature of the ylide (stabilized vs. unstabilized) can be used to control the E/Z stereochemistry of the resulting alkene.

-

Horner-Wadsworth-Emmons (HWE) Reaction: Using a phosphonate carbanion, the HWE reaction is a superior alternative for generating (E)-alkenes with high selectivity. The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.

Synthesis of Heterocyclic Scaffolds

Aromatic aldehydes are foundational precursors for a multitude of heterocyclic systems. The specific substitution pattern of this compound opens pathways to unique, functionalized heterocycles.

-

Pfitzinger Reaction: Condensation with isatin (or its derivatives) in the presence of a base can yield substituted quinoline-4-carboxylic acids. The methoxy and ester groups on the resulting quinoline core provide additional handles for diversification, making this a powerful route for generating libraries of potential kinase inhibitors or antimalarial agents.

-

Multicomponent Reactions (MCRs): The aldehyde can participate in powerful MCRs like the Hantzsch Dihydropyridine Synthesis. Reacting it with a β-ketoester (e.g., ethyl acetoacetate) and ammonia or an ammonium salt would produce a highly substituted 1,4-dihydropyridine core, a privileged scaffold in cardiovascular medicine (e.g., Nifedipine). The substitution pattern from our starting material would yield novel, unexplored analogues.

Orthogonal Functional Group Manipulation

The presence of multiple functional groups allows for selective, or "orthogonal," chemical manipulation, which is a hallmark of sophisticated synthetic planning.

-

Ester Hydrolysis: The methyl ester can be selectively saponified to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O). This unmasks a new functional group for amide coupling or other transformations while leaving the aldehyde intact.

-

Aldehyde Protection: If reactions on the ester or aromatic ring are desired without interference from the aldehyde, it can be temporarily protected as an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is stable to many reaction conditions and can be cleanly removed upon completion.

-

Chemoselective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) at low temperatures, leaving the methyl ester untouched. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Diagram 3: Orthogonal manipulation of the core functional groups.

Conclusion

This compound is more than a simple intermediate; it is a synthetically powerful and versatile platform. Its unique 1,2,4-substitution pattern provides a predictable framework for complex molecular construction. By understanding the interplay of its electronic and steric features, researchers can leverage this building block to access novel amines, complex alkenes, and highly functionalized heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its vast potential and serve as a robust starting point for its application in pharmaceutical discovery, materials science, and fine chemical synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C10H10O4 | CID 18510332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

The Versatile Keystone: A Technical Guide to Methyl 4-formyl-2-methoxybenzoate in Complex Molecule Synthesis

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-formyl-2-methoxybenzoate, a seemingly unassuming aromatic compound, has emerged as a powerful and versatile building block for chemists, particularly those in the pharmaceutical and fine chemical industries. Its value lies in its bifunctional nature, possessing both an aldehyde and a methyl ester group. This unique arrangement of reactive sites, coupled with the electronic influence of the methoxy substituent, allows for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of novel bioactive molecules.

This technical guide provides an in-depth exploration of this compound, offering not just protocols, but a deeper understanding of the chemical principles that underpin its utility. We will delve into its synthesis, explore its reactivity, and showcase its application in the construction of intricate molecular frameworks. For the discerning researcher, this guide aims to be a comprehensive resource, blending established methodologies with the mechanistic insights required for innovation.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is the foundation of its effective application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 55204-14-3 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 86-87 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

| Technique | Key Data Points | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.03 (s, 1H), 7.90 (d, J = 7.6 Hz, 1H), 7.49-7.47 (mult, 2H), 3.97 (s, 3H), 3.93 (s, 3H) | |

| ¹³C NMR | Predicted peaks for aromatic, carbonyl (aldehyde and ester), and methoxy carbons. | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The reliable synthesis of this compound is a critical first step for its use as a building block. A common and effective laboratory-scale synthesis involves the oxidation of the corresponding methyl-substituted precursor, Methyl 2-methoxy-4-methylbenzoate.

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to Methyl 4-formyl-2-methoxybenzoate: From Historical Context to Modern Applications

This guide provides a comprehensive technical overview of Methyl 4-formyl-2-methoxybenzoate, a key intermediate in organic synthesis and drug discovery. We will delve into its historical context, physicochemical properties, synthesis methodologies, and significant applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

The story of this compound is not one of a singular, celebrated discovery but rather an emergence from the rich history of aromatic chemistry. Its existence is a testament to the development of powerful synthetic methodologies for the functionalization of benzene rings. While a definitive first synthesis is not prominently documented, its conceptualization lies at the intersection of two major areas of organic chemistry: the esterification of benzoic acids and the formylation of aromatic compounds.

Historically, the synthesis of substituted benzoic acid esters has been a cornerstone of organic chemistry, with methods like Fischer esterification being developed in the late 19th century.[1] Simultaneously, chemists were exploring ways to introduce aldehyde (formyl) groups onto aromatic rings. Landmark discoveries like the Gattermann-Koch reaction, first described in 1897, provided a means to formylate simple aromatic hydrocarbons.[2][3] This reaction, along with others like the Vilsmeier-Haack and Duff reactions, laid the groundwork for the synthesis of a vast array of benzaldehydes.[4][5]

The synthesis of a molecule with the specific substitution pattern of this compound—a methoxy group, a methyl ester, and a formyl group on a benzene ring—would have required a sophisticated understanding of directing group effects and the careful orchestration of multiple synthetic steps.[6][7][8] The methoxy group is an ortho-, para-director, while the methyl ester and formyl groups are meta-directors. This interplay of electronic effects is a classic strategic consideration in the synthesis of polysubstituted benzenes.[6][8] It is therefore likely that this compound was first synthesized as an intermediate in a larger synthetic endeavor, its creation made possible by the cumulative knowledge of these fundamental reactions.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 55204-14-3 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 97-101 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | |

| InChIKey | HUDAKRNJXBCEOW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)C(=O)OC | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and illustrative method involves the oxidation of a precursor, Methyl 4-(hydroxymethyl)-2-methoxybenzoate. This approach highlights the selective transformation of functional groups, a critical skill in organic synthesis.

Experimental Protocol: Oxidation of Methyl 4-(hydroxymethyl)-2-methoxybenzoate

This protocol describes the oxidation of the primary alcohol in Methyl 4-(hydroxymethyl)-2-methoxybenzoate to an aldehyde using pyridinium chlorochromate (PCC), a widely used oxidizing agent for this transformation.

Materials:

-

Methyl 4-(hydroxymethyl)-2-methoxybenzoate

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4-(hydroxymethyl)-2-methoxybenzoate (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford pure this compound.

Synthesis Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 3. purechemistry.org [purechemistry.org]

- 4. Formylation - Wikipedia [en.wikipedia.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-formyl-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-formyl-2-methoxybenzoate, a valuable building block in organic synthesis, particularly for the preparation of complex pharmaceutical intermediates. The protocol detailed herein follows a robust two-step sequence, commencing with the preparation of the key intermediate, Methyl 2-methoxy-4-methylbenzoate, followed by a selective benzylic oxidation to yield the target aldehyde. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism. All procedures are designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.

Introduction

This compound is a multifunctional aromatic compound featuring an aldehyde, a methyl ester, and a methoxy group. This unique combination of functional groups makes it a versatile precursor in the synthesis of a wide range of biologically active molecules and complex organic scaffolds. The ortho-methoxy and para-formyl substitution pattern on the benzoic acid scaffold provides a specific steric and electronic environment that is often sought after in medicinal chemistry for fine-tuning ligand-receptor interactions. This application note details a reliable and scalable synthetic route to this important compound.

Overall Synthesis Workflow

The synthesis is accomplished in two main stages, starting from commercially available 2-hydroxy-4-methylbenzoic acid. The first stage involves the exhaustive methylation of the starting material to produce Methyl 2-methoxy-4-methylbenzoate. The second stage is the selective oxidation of the benzylic methyl group to the corresponding aldehyde.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 2-methoxy-4-methylbenzoate (Intermediate 1)

Reaction Principle

This step involves the exhaustive methylation of 2-hydroxy-4-methylbenzoic acid using dimethyl sulfate as the methylating agent and potassium carbonate as the base. The reaction proceeds via a Williamson ether synthesis for the phenolic hydroxyl group and a Fischer-Speier esterification for the carboxylic acid group. Acetone is used as a polar aprotic solvent to facilitate the reaction.

Caption: Reaction scheme for the synthesis of Intermediate 1.

Experimental Protocol

-

Reaction Setup: To a solution of 2-hydroxy-4-methylbenzoic acid (1.0 g, 6.6 mmol) in acetone (12 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add finely ground potassium carbonate (2.4 g, 20 mmol).

-

Reagent Addition: Add dimethyl sulfate (1.9 mL, 20 mmol) dropwise to the stirring suspension.

-

Reaction: Stir the solution at room temperature for 18 hours.

-

Heating: Bring the reaction mixture to reflux and heat for an additional hour to ensure complete reaction.

-

Work-up:

-

Cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate in vacuo.

-

Dissolve the crude residue in ethyl acetate (35 mL) and add triethylamine (2.7 mL, 6.6 mmol).

-

Stir at room temperature for 30 minutes.

-

Wash the organic layer with water, 2N HCl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes:Ethyl Acetate, 6:1) to yield Methyl 2-methoxy-4-methylbenzoate as a clear oil.[1]

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-hydroxy-4-methylbenzoic acid | 152.15 | 1.0 g | 6.6 |

| Potassium carbonate | 138.21 | 2.4 g | 20 |

| Dimethyl sulfate | 126.13 | 1.9 mL | 20 |

| Acetone | 58.08 | 12 mL | - |

| Triethylamine | 101.19 | 2.7 mL | 6.6 |

Table 1: Reactants and reagents for the synthesis of Intermediate 1.

Part 2: Synthesis of this compound (Target Compound)

Reaction Principle

This stage involves the selective oxidation of the benzylic methyl group of Intermediate 1. The reaction proceeds via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (benzoyl peroxide), followed by in-situ hydrolysis of the resulting dibromomethyl intermediate to the aldehyde. Carbon tetrachloride is used as the solvent.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-methoxy-4-methylbenzoate (0.5 g, 2.8 mmol) in carbon tetrachloride (28 mL).

-

Reagent Addition: Add N-bromosuccinimide (1.1 g, 6.2 mmol) and benzoyl peroxide (0.03 g, 0.11 mmol) to the solution.

-

Reaction: Reflux the reaction mixture for 4 hours.

-

Work-up:

-

Cool the resulting solution to room temperature and filter to remove succinimide.

-

Collect the filtrate and quench with water.

-

Wash the organic layer twice with a saturated sodium thiosulfate solution to remove any remaining bromine.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Methyl 4-(dibromomethyl)-2-methoxybenzoate as a yellow oil.[1]

-

-

Hydrolysis and Purification: The crude dibrominated intermediate is often hydrolyzed to the aldehyde during the aqueous work-up and subsequent purification. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl 2-methoxy-4-methylbenzoate | 180.20 | 0.5 g | 2.8 |

| N-bromosuccinimide (NBS) | 177.98 | 1.1 g | 6.2 |

| Benzoyl peroxide | 242.23 | 0.03 g | 0.11 |

| Carbon tetrachloride | 153.82 | 28 mL | - |

Table 2: Reactants and reagents for the synthesis of the target compound.

Safety and Handling

-

Dimethyl sulfate: Highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, lab coat, and safety glasses).

-

N-bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

-

Benzoyl peroxide: A strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.

-

Carbon tetrachloride: A toxic and environmentally hazardous solvent. Its use should be minimized, and all operations should be conducted in a fume hood.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated area, preferably a fume hood.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₀H₁₀O₄

-

Molecular Weight: 194.18 g/mol

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O stretch of the aldehyde and ester).

Conclusion

The synthetic protocol described in this application note provides a reliable and efficient method for the preparation of this compound. By following the detailed step-by-step procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for their research and development needs. The clear explanation of the underlying chemical principles aims to empower scientists to troubleshoot and adapt the protocol as necessary for their specific applications.

References

"Methyl 4-formyl-2-methoxybenzoate" purification by column chromatography

An Application Guide to the Purification of Methyl 4-formyl-2-methoxybenzoate via Column Chromatography

Authored by: A Senior Application Scientist

Introduction

This compound is a key substituted benzaldehyde derivative serving as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its unique arrangement of an aldehyde, an ester, and a methoxy group on the aromatic ring makes it a valuable building block for constructing larger, functionalized structures. The purity of this intermediate is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in subsequent synthetic steps.

Column chromatography is a fundamental and widely applicable purification technique in organic chemistry.[1][2] It leverages the principle of differential adsorption of compounds onto a solid stationary phase to separate a target molecule from a mixture as a liquid mobile phase percolates through the column.[3] This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography, designed for researchers, chemists, and drug development professionals. The guide emphasizes the rationale behind experimental choices to ensure reproducibility and high-purity outcomes.

Principle of Separation: The Role of Polarity

The successful separation of this compound from its synthetic impurities hinges on the differences in polarity between the molecules. Column chromatography operates by establishing an equilibrium of the solute between the solid stationary phase and the liquid mobile phase.[3]

-

Stationary Phase: For this application, silica gel (SiO₂) is the adsorbent of choice.[1][4] The surface of silica is rich in hydroxyl (-OH) groups, making it highly polar. Polar compounds in the crude mixture will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move down the column more slowly.

-

Mobile Phase (Eluent): A liquid solvent or a mixture of solvents is used to carry the sample through the column.[5] The mobile phase is typically less polar than the stationary phase. By carefully selecting the polarity of the mobile phase, we can control the rate at which different compounds elute. A more polar mobile phase will compete more effectively with the solute for binding sites on the silica, thus moving all compounds faster. Conversely, a less polar mobile phase allows for stronger interaction with the silica, slowing the elution of polar compounds.[6][7]

This compound possesses moderate polarity due to its ester and aldehyde functionalities. Common impurities may include less polar starting materials or more polar byproducts, such as the corresponding carboxylic acid from over-oxidation or hydrolysis.[8][9] Our goal is to select a mobile phase that allows the target compound to travel at a moderate rate while leaving more polar impurities adsorbed at the top of the column and eluting less polar impurities quickly.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC).[1][10] TLC is a rapid and inexpensive analytical technique that uses the same principles as column chromatography to predict the ideal mobile phase composition.

Protocol for TLC Analysis:

-

Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto a silica gel TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a proposed mobile phase. A good starting point for moderately polar compounds like ours is a mixture of hexanes and ethyl acetate.[4][11]

-

Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

-

Optimization: The ideal mobile phase will result in the target compound having a Retention Factor (Rf) value of approximately 0.25 - 0.35 .

-

If the Rf is too high (spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the non-polar solvent (hexanes).

-

If the Rf is too low (spot has barely moved from the baseline), the mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).

-

A documented successful mobile phase for this specific compound is a 6:1 mixture of Hexanes:Ethyl Acetate (v/v) .[4] This should be used as the primary starting point for TLC optimization.

Detailed Purification Protocol

This protocol is designed for flash column chromatography, which uses positive pressure (e.g., from a nitrogen or argon line) to accelerate the flow of the mobile phase, leading to faster and more efficient separations.[4]

Materials & Equipment

| Category | Item |

| Glassware | Chromatography column, Round-bottom flasks, Erlenmeyer flasks, Beakers |

| Test tubes or fraction collection vials | |

| Stationary Phase | Silica Gel (Standard Grade, 60 Å, 230-400 mesh) |

| Solvents/Reagents | Crude this compound |

| Hexanes (or Heptane), Ethyl Acetate (ACS grade or higher) | |

| Dichloromethane (for sample loading) | |

| Sand (washed) | |

| Apparatus | Rotary Evaporator, TLC plates and chamber, UV Lamp, Fume Hood |

| Source of positive pressure (e.g., air or nitrogen line with regulator) |

Step 1: Column Packing (Wet Method)

-

Ensure the column is clean, dry, and vertically clamped inside a fume hood. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[1]

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 6:1 Hexanes:EtOAc). The amount of silica should be 50-100 times the weight of the crude sample.[1]

-

Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

-

Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

-

Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. At no point from now on should the silica be allowed to run dry.

-

Add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[1]

Step 2: Sample Loading (Dry Loading Method)

Dry loading is highly recommended as it often leads to better separation by ensuring the sample is introduced to the column in a very concentrated band.

-

Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.

-

Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

-

Carefully fill the column with the mobile phase.

-

Apply gentle positive pressure to begin elution. The flow rate should be steady, allowing for individual drops to be seen.

-

Collect the eluting solvent in a series of labeled test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).[12]

-

Continuously monitor the collected fractions by TLC to track the elution of the product. Spot every few fractions on a single TLC plate to identify which contain the pure compound.

Step 4: Product Isolation

-

Once the TLC analysis shows which fractions contain the pure this compound (and are free from impurities), combine these fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Place the flask under high vacuum for a period to remove any residual solvent.

-

The final product should be a solid. Weigh the flask to determine the final yield.

Purification Workflow Diagram

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Guide

| Problem | Potential Cause | Solution |

| Poor Separation (Overlapping Spots) | Incorrect mobile phase polarity. | Re-optimize the mobile phase with TLC. Decrease the polarity (add more hexanes) to increase the separation between spots. |

| Column was overloaded with crude sample. | Use a larger column or reduce the amount of sample loaded. The silica-to-sample ratio should be at least 50:1. | |

| Product is Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |

| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexanes. |

| Cracks/Channels in Column | The column was packed improperly or allowed to run dry. | This is often unrecoverable. The column must be repacked, ensuring the silica bed is always saturated with solvent. |

| Product Degradation on Column | The compound is sensitive to the acidic nature of silica gel. | Neutralize the silica by preparing the slurry with a mobile phase containing 1% triethylamine. Alternatively, use a different stationary phase like neutral alumina.[12] |

References

- 1. Column chromatography - Wikipedia [en.wikipedia.org]

- 2. jackwestin.com [jackwestin.com]

- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]

- 6. m.youtube.com [m.youtube.com]

- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. magritek.com [magritek.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Recrystallization of Methyl 4-formyl-2-methoxybenzoate

Abstract

This document provides a comprehensive, field-proven guide for the purification of Methyl 4-formyl-2-methoxybenzoate (CAS No: 55204-14-3) via recrystallization. In the absence of a specific published protocol for this compound, this guide synthesizes established principles of organic chemistry and purification techniques for structurally related aromatic aldehydes and esters. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for obtaining high-purity material, a critical step for reliable downstream applications. This guide emphasizes the rationale behind procedural steps, self-validating system checks, and troubleshooting common challenges.

Introduction to the Purification Challenge

This compound is a versatile intermediate in organic synthesis, featuring aldehyde and ester functional groups that make it a valuable building block for pharmaceuticals and fine chemicals. The purity of this reagent is paramount, as contaminants can lead to side reactions, low yields, and difficulties in the purification of subsequent products. A common impurity in aromatic aldehydes is the corresponding carboxylic acid, formed via oxidation.[1] Recrystallization is a powerful and economical technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities in a selected solvent system at varying temperatures.[2][3][4][5]

The core principle of recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[3][5] These impurities remain dissolved in the surrounding solution, known as the mother liquor.

Physicochemical Properties and Considerations

While specific solubility data for this compound is not widely published, we can infer its behavior from its structural analogues.

| Property | Value/Observation | Source/Analogue |

| Molecular Formula | C₁₀H₁₀O₄ | [6] |

| Molecular Weight | 194.19 g/mol | |

| Appearance | Expected to be a white to off-white crystalline solid | General observation for similar pure aromatic esters. |

| Melting Point (Analogue) | 59-63 °C (for Methyl 4-formylbenzoate) | [7][8] |

| Melting Point (Analogue) | 84-88 °C (for Methyl 5-formyl-2-methoxybenzoate) | [9] |

| Solubility (Analogue) | Insoluble in water (for Methyl 4-formylbenzoate) | [7][8] |

| Key Functional Groups | Aldehyde, Ester, Methoxy, Aromatic Ring | Structure |

| Potential Impurities | 4-carboxy-2-methoxybenzoic acid (oxidation product), starting materials, reaction byproducts. | [1] |

| Stability | Potentially sensitive to air (oxidation of aldehyde group).[8] | General reactivity of aldehydes. |

The Recrystallization Workflow: A Step-by-Step Guide

The following diagram outlines the general workflow for the recrystallization process.

Caption: General experimental workflow for recrystallization.

Part 1: Solvent System Selection (The Critical First Step)

The choice of solvent is the most critical parameter for successful recrystallization.[10] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Recommended Screening Solvents:

-

Single Solvents: Isopropanol, Ethanol, Methanol, Ethyl Acetate, Toluene.

-

Mixed Solvent Systems: Ethanol/Water, Dichloromethane/Heptane, Ethyl Acetate/Hexane.

Screening Protocol:

-

Place ~20-30 mg of the crude material into several small test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound readily at this stage.

-

Gently heat the tubes that showed poor room temperature solubility in a water bath. A suitable solvent will dissolve the compound completely upon heating.

-

Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

-

Observe the quantity and quality of the crystals that form. The best solvent system will yield a large amount of crystalline solid.

Part 2: Detailed Recrystallization Protocol

This protocol assumes a starting quantity of 1.0 g of crude material. Adjust volumes accordingly for different scales.

Materials & Equipment:

-

Crude this compound

-

Selected recrystallization solvent/system

-

Erlenmeyer flasks (2-3, appropriately sized)

-

Hotplate with stirring capability

-

Magnetic stir bar

-

Watch glass

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum source

-

Spatula and glass rod

-

Ice bath

-

Vacuum oven

Procedure:

-

Dissolution: Place 1.0 g of the crude compound and a magnetic stir bar into an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethanol) in a minimal amount to create a slurry. Heat the mixture gently on a hotplate with stirring. Continue adding the hot solvent dropwise until all the solid has just dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the product in solution even after cooling.[2]

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble matter. Causality: This step prevents the incorporation of insoluble impurities into the final crystalline product. Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper.

-

Inducing Crystallization:

-

For Single Solvent Systems: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

For Mixed Solvent Systems (e.g., Ethanol/Water): After dissolution in the primary solvent (ethanol), add the anti-solvent (water) dropwise to the hot solution while stirring, until a persistent cloudiness (turbidity) is observed. Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution. Then, proceed as with a single solvent system.

-

-

Maximizing Crystal Formation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: This wash removes any residual mother liquor and dissolved impurities from the surface of the crystals. Using ice-cold solvent minimizes the redissolving of the purified product.[2]

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystalline cake to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a mild temperature (e.g., 40-50 °C). Caution: Do not use excessively high temperatures to avoid melting the product.

Troubleshooting Common Issues

| Issue | Probable Cause | Proposed Solution |

| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent. | Add more of the primary solvent. Re-heat to dissolve the oil, then cool slowly. Consider a different solvent system. |

| No Crystals Form | Too much solvent was used. The solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, evaporate some of the solvent by gently heating the solution and then allow it to cool again. |

| Poor Recovery/Yield | Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-warmed. |

| Colored Product | Colored impurities are present. | Add a small amount of activated carbon to the hot solution after dissolution. Swirl for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities. |

Validation of Purity

To confirm the success of the recrystallization, the purity of the final product should be assessed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot, while the crude material may show multiple spots.

-

Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

-

Spectroscopic Methods (NMR, IR): These methods can confirm the chemical structure and identify the presence of any remaining impurities.

References

- 1. reddit.com [reddit.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Recrystallization [sites.pitt.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 6. This compound - CAS:55204-14-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. Methyl 4-formylbenzoate, 98+% | Fisher Scientific [fishersci.ca]

- 8. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]

- 9. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. mt.com [mt.com]

Analytical methods for "Methyl 4-formyl-2-methoxybenzoate" characterization

An In-Depth Guide to the Analytical Characterization of Methyl 4-formyl-2-methoxybenzoate

Introduction: The Role of this compound in Synthesis

This compound (MFMB) is a multifunctional aromatic compound of significant interest to researchers in organic synthesis and drug development. Its structure, incorporating a methyl ester, a benzaldehyde, and a methoxy group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures.[1] The precise characterization of this key building block is paramount to ensure the identity, purity, and stability required for reproducible and successful downstream applications, from small-scale research to large-scale pharmaceutical production.

This technical guide provides a comprehensive overview of the essential analytical methods for the definitive characterization of MFMB. We will delve into the core spectroscopic and chromatographic techniques, presenting not just the protocols but the scientific rationale behind the experimental choices. This document is designed to equip researchers, scientists, and quality control professionals with the necessary tools to confidently assess the quality of this critical reagent.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of this compound is essential before undertaking any analytical work. These properties influence the choice of solvents, chromatographic conditions, and sample handling procedures.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 55204-14-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Monoisotopic Mass | 194.05790880 Da | [2] |

| Appearance | White to off-white crystalline powder or solid | Inferred from similar compounds[5] |

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation for organic molecules. The following techniques provide orthogonal and confirmatory data to verify the identity and integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic compounds in solution.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The electron-withdrawing aldehyde and ester groups, combined with the electron-donating methoxy group, create a distinct and predictable pattern of signals on the aromatic ring.

Expected ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |